molecular formula C8H8ClI B1424869 5-Chloro-2-iodo-m-xylene CAS No. 404337-42-4

5-Chloro-2-iodo-m-xylene

Cat. No. B1424869
M. Wt: 266.5 g/mol
InChI Key: BYYCLAOKMYRFLD-UHFFFAOYSA-N
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Description

5-Chloro-2-iodo-m-xylene is a chemical compound with the molecular formula C8H8ClI. It has a molecular weight of 266.51 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of 5-Chloro-2-iodo-m-xylene involves the use of potassium permanganate at 115°C for 8 hours . In this process, 4-Chloro-2,6-dimethyliodobenzene (9.6 g, 36 mmol) is dissolved in pyrene (60 mL). To this solution, a hot solution of KMnO4 (28 g, 0.18 mol) is added and the mixture is stirred at 115°C for 8 hours .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-iodo-m-xylene is 1S/C8H8ClI/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 . The structure of the molecule can be represented as a benzene ring with two methyl groups and one each of chlorine and iodine atoms attached to it .


Physical And Chemical Properties Analysis

5-Chloro-2-iodo-m-xylene is a solid substance . It has a molecular weight of 266.51 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It has a Log Po/w (iLOGP) of 2.64, indicating its lipophilicity .

Scientific Research Applications

Protonation of Halogen-containing Benzenes

5-Chloro-2-iodo-m-xylene, as part of the halogen-containing benzenes, has been examined for its ability to form stable benzenium ions in HF-SbF5. The resultant cations, which are protonated forms, have been structurally characterized through well-resolved PMR spectra. This research underscores the interactions between halogens and benzenes, and the effects of protonation on molecular structure and stability (Brouwer, 2010).

Surface Treatment of Polymer Gate Dielectrics

The application of 5-Chloro-2-iodo-m-xylene derivatives in the surface treatment of polymer gate dielectrics, like Parylene-C, reveals its potential in electronics. The study demonstrates the treatment's influence on surface hydrophobicity and roughness, which subsequently affects crystal morphology and the performance and stability of organic field-effect transistors (Li et al., 2019).

Isostructures, Polymorphs, and Solvates

Investigations into the crystallographic behavior of halogen-substituted compounds including those akin to 5-Chloro-2-iodo-m-xylene, revealed the formation of specific chain-like arrangements and two-dimensional isostructural sheets. These findings are critical in understanding the polymorphism and solvate formation in halogenated benzonitriles, which might translate to related compounds like 5-Chloro-2-iodo-m-xylene (Britton, 2006).

Catalytic Membrane for Xylene Isomerization

Research on the use of H-ZSM-5 membranes for xylene isomerization offers insights into the catalytic potential of halogen-substituted xylenes. The membrane's ability to selectively isomerize and separate xylene isomers at high temperatures suggests potential application areas for 5-Chloro-2-iodo-m-xylene in enhancing catalytic processes and membrane-based separations (Haag et al., 2006).

Safety And Hazards

5-Chloro-2-iodo-m-xylene is classified under the GHS07 category . The compound has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water in case of contact with eyes .

properties

IUPAC Name

5-chloro-2-iodo-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClI/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYCLAOKMYRFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-iodo-m-xylene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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